Unraveling the Dual-Action Mechanism of BMS-986365 in Prostate Cancer: A Technical Guide
Unraveling the Dual-Action Mechanism of BMS-986365 in Prostate Cancer: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of BMS-986365 (also known as CC-94676), a first-in-class, orally bioavailable, heterobifunctional androgen receptor (AR) ligand-directed degrader and antagonist, for researchers, scientists, and drug development professionals. BMS-986365 is currently under investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2][3]
Core Mechanism of Action: A Two-Pronged Attack on the Androgen Receptor
BMS-986365 employs a novel, dual mechanism to counteract the androgen receptor signaling axis, a key driver of prostate cancer progression.[2][3][4] This molecule is designed to not only block the function of the androgen receptor but also to eliminate the receptor protein itself.
1. Competitive Antagonism: BMS-986365 contains a moiety that binds with high affinity to the ligand-binding domain (LBD) of the androgen receptor.[1][2] This direct binding competitively inhibits the interaction of androgens with the receptor, thereby preventing the conformational changes required for AR activation and downstream signaling. This antagonistic action is designed to have low intrinsic agonism, minimizing the risk of partial receptor activation.[1][2]
2. Targeted Protein Degradation: The second critical component of BMS-986365 is a cereblon (CRBN)-binding moiety.[1][2][5] CRBN is a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. By simultaneously binding to both the AR and CRBN, BMS-986365 forms a ternary complex that brings the E3 ligase machinery into close proximity with the AR. This proximity facilitates the poly-ubiquitination of the AR, marking it for degradation by the proteasome.[1][2] This degradation is irreversible and effectively reduces the total cellular pool of AR protein, including both wild-type and mutant forms.[5][6]
This dual mechanism offers a potential advantage over traditional AR pathway inhibitors (ARPIs) by addressing key resistance mechanisms such as AR overexpression and LBD mutations.[1][7] While antagonists like enzalutamide can be overcome by increased AR levels, BMS-986365's ability to actively degrade the receptor provides a more profound and durable suppression of AR signaling.[4][8]
Quantitative Preclinical and Clinical Data
BMS-986365 has demonstrated significant potency in preclinical models and promising anti-tumor activity in clinical trials.
In Vitro Potency
| Parameter | Cell Line | BMS-986365 | Enzalutamide | Reference |
| AR Degradation (DC₅₀) | VCaP | 10 - 40 nM | N/A | [6] |
| AR Transcription Inhibition (IC₅₀, FKBP5 mRNA) | VCaP | 1 nM | ~100 nM | [8] |
| AR Transcription Inhibition (IC₅₀, FKBP5 mRNA) | LNCaP | 4 nM | ~480 nM | [8] |
| AR-Dependent Proliferation Inhibition | Multiple PCa cell lines | 10- to 120-fold more potent | - | [9] |
In Vivo Anti-Tumor Activity
| Model | Treatment | Tumor Growth Inhibition | Reference |
| Validated CRPC and therapy-resistant PDX models | BMS-986365 | 63-92% tumor volume reduction | [9] |
| VCaP Xenograft | BMS-986365 | Significant inhibition of tumor growth | [10] |
Clinical Efficacy in mCRPC (Phase 1, CC-94676-PCA-001)
| Dose | PSA₅₀ Response Rate | Median rPFS (95% CI) | Patient Population | Reference |
| 400-900 mg BID (n=60) | 32% | 6.3 months (5.3-12.6) | Heavily pretreated mCRPC | [1] |
| 900 mg BID (n=20) | 50% | 8.3 months (3.8-16.6) | Heavily pretreated mCRPC | [1] |
| Chemotherapy-naïve | Not specified | 16.5 months (5.5-NE) | Subgroup analysis | [1] |
| Prior chemotherapy | Not specified | 5.5 months (2.7-8.3) | Subgroup analysis | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are summarized below.
In Vitro Assays
Androgen Receptor Degradation Assay:
-
Cell Lines: VCaP and LNCaP prostate cancer cells were utilized.[8]
-
Culture Conditions: Cells were maintained in RPMI media supplemented with fetal bovine serum. For experiments, charcoal-stripped fetal bovine serum was used to create a low-androgen environment.[8]
-
Treatment: Cells were treated with varying concentrations of BMS-986365 for 6 hours.[10] To confirm the mechanism, co-treatment with a proteasome inhibitor (MG132), a neddylation inhibitor (MLN4924), or a high-affinity CRBN binder was performed.[10]
-
AR Quantification: Androgen receptor protein levels were quantified using a total Androgen Receptor ELISA Kit (e.g., from Cell Signaling Technology).[8]
-
Data Analysis: The half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ) were calculated from the dose-response curves.
AR-Dependent Transcription Assay:
-
Cell Lines: VCaP and LNCaP cells.[8]
-
Stimulation: Cells were stimulated with the synthetic androgen R1881 to induce AR-dependent gene expression.[8]
-
Inhibition: Cells were co-treated with R1881 and varying concentrations of BMS-986365 or enzalutamide.
-
Gene Expression Analysis: The expression of the AR target gene, FKBP5, was measured using a quantitative branched DNA (bDNA) assay.[8][10]
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was determined from the dose-response curves.
In Vivo Xenograft Studies
VCaP Xenograft Model:
-
Animal Model: Male athymic nude mice (nu/nu).[10]
-
Tumor Implantation: 1 x 10⁶ VCaP cells were inoculated subcutaneously into the right flank of each mouse.[10]
-
Treatment Initiation: Treatment commenced when tumors reached a volume of approximately 150 mm³.[10]
-
Dosing Regimen: Mice were randomized into treatment groups and received either vehicle control or BMS-986365 orally at specified doses and schedules.
-
Endpoint Measurement: Tumor volumes were measured regularly using digital calipers. Tumor growth inhibition was calculated as the percent difference in average tumor volume between treated and vehicle groups.[10]
-
Pharmacodynamic Analysis: At the end of the study, tumors were harvested to assess AR protein levels and the expression of AR target genes.[8]
Clinical Development and Future Directions
The promising preclinical data and the manageable safety profile and anti-tumor activity observed in the Phase 1 trial (CC-94676-PCA-001) have supported the advancement of BMS-986365 into a pivotal Phase 3 clinical trial, rechARge (NCT06764485).[2][3] This study will further evaluate the efficacy and safety of BMS-986365 in patients with mCRPC who have progressed on a prior ARPI.[3] The dual mechanism of AR degradation and antagonism positions BMS-986365 as a potentially significant therapeutic option for patients with advanced prostate cancer, particularly those who have developed resistance to current standard-of-care treatments.
References
- 1. Safety and clinical activity of BMS-986365 (CC-94676), a dual androgen receptor ligand-directed degrader and antagonist, in heavily pretreated patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Discovery of BMS-986365, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. About BMS-986365 | BMS Clinical Trials [bmsclinicaltrials.com]
- 8. championsoncology.com [championsoncology.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
